3-(2-Aminoethoxy) Thalidomide
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Overview
Description
3-(2-Aminoethoxy) Thalidomide is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide and its analogues, including this compound, belong to the class of immunomodulatory drugs (IMiDs) and have been studied for their diverse biological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer properties .
Preparation Methods
The synthesis of 3-(2-Aminoethoxy) Thalidomide involves several steps, starting from commercially available thalidomide. The key steps include the introduction of the 2-aminoethoxy group. The synthetic route typically involves:
Nucleophilic substitution: Thalidomide is reacted with a suitable nucleophile to introduce the 2-aminoethoxy group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for thalidomide and its derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
3-(2-Aminoethoxy) Thalidomide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The aminoethoxy group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethoxy) Thalidomide involves binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of transcription factors IKZF1 and IKZF3, which are involved in the survival and proliferation of B-cells. This mechanism underlies its anti-cancer and immunomodulatory effects .
Comparison with Similar Compounds
3-(2-Aminoethoxy) Thalidomide is compared with other thalidomide analogues such as lenalidomide and pomalidomide. These compounds share similar core structures but differ in their side chains, leading to variations in their biological activities and therapeutic applications. For example:
Lenalidomide: More potent than thalidomide with fewer side effects, used in the treatment of multiple myeloma and myelodysplastic syndromes.
Pomalidomide: Even more potent than lenalidomide, used for patients who have relapsed or are refractory to other treatments.
The uniqueness of this compound lies in its specific modifications, which may confer distinct biological properties and therapeutic potential .
Properties
Molecular Formula |
C15H15N3O5 |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
4-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H15N3O5/c16-6-7-23-10-3-1-2-8-12(10)15(22)18(14(8)21)9-4-5-11(19)17-13(9)20/h1-3,9H,4-7,16H2,(H,17,19,20) |
InChI Key |
AXEKUDWMPOBTMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCN |
Origin of Product |
United States |
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